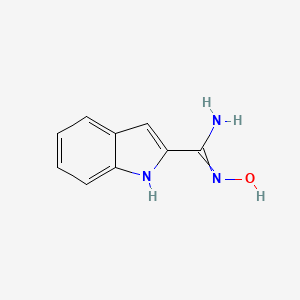

N'-hydroxy-1H-indole-2-carboximidamide

Description

N'-Hydroxy-1H-indole-2-carboximidamide is an indole-derived compound featuring a hydroxy-substituted carboximidamide group at the 2-position of the indole scaffold. Indole derivatives are widely studied for their pharmacological relevance, particularly as enzyme inhibitors (e.g., IDO1 ) or intermediates in drug synthesis . The hydroxy group in the carboximidamide moiety likely enhances hydrogen-bonding capacity, influencing solubility and target binding.

Properties

Molecular Formula |

C9H9N3O |

|---|---|

Molecular Weight |

175.19 g/mol |

IUPAC Name |

N'-hydroxy-1H-indole-2-carboximidamide |

InChI |

InChI=1S/C9H9N3O/c10-9(12-13)8-5-6-3-1-2-4-7(6)11-8/h1-5,11,13H,(H2,10,12) |

InChI Key |

MRHMTTDXOMLUQO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N2)C(=NO)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-hydroxy-1H-indole-2-carboximidamide typically involves the reaction of indole derivatives with hydroxylamine. One common method includes the reaction of indole-2-carboxylic acid with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an aqueous medium at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

N’-hydroxy-1H-indole-2-carboximidamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, leading to various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include oximes, nitroso compounds, amines, and various substituted indole derivatives .

Scientific Research Applications

N’-hydroxy-1H-indole-2-carboximidamide has several applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex indole derivatives.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N’-hydroxy-1H-indole-2-carboximidamide involves its interaction with various molecular targets. The compound can form hydrogen bonds with enzymes and proteins, inhibiting their activity. This inhibition is primarily due to the presence of the carboximidamide moiety, which interacts with the active sites of these biomolecules .

Comparison with Similar Compounds

Positional Isomers: N'-Hydroxy-1H-Indole-4-Carboximidamide

Key Differences :

- The carboximidamide group is at the 4-position of the indole ring instead of the 2-position.

- Physicochemical Properties: Hydrogen bond donors: 3; Acceptors: 2 . Topological polar surface area (TPSA): 74.4 Ų . Calculated logP (XlogP): 0.9 . Implications: The 4-position isomer may exhibit altered electronic effects due to the indole ring’s electron-rich nature at the 3-position. This could affect binding to biological targets compared to the 2-position derivative.

Saturated Derivatives: Octahydro-1H-Indole-1-Carboximidamide Hydrobromide

Structural Differences :

- The indole ring is fully hydrogenated (octahydro), creating a saturated bicyclic structure.

- The carboximidamide group is at the 1-position, and the compound exists as a hydrobromide salt .

Implications : - The hydrobromide salt form enhances aqueous solubility, a critical factor for pharmaceutical formulations .

Isoindole Analogs: N-Hydroxy-2,3-Dihydro-1H-Isoindole-2-Carboximidamide

Structural Differences :

- The isoindole scaffold replaces the indole core, with a fused benzene ring in a different orientation .

- Molecular weight: 177.21 g/mol; CAS: 1251500-51-2 .

Implications : - Isoindole derivatives often exhibit distinct electronic properties due to altered π-conjugation, which may influence interactions with hydrophobic binding pockets .

Functional Group Variants: N-Carbamimidoyl-2-(1H-Indol-1-yl)Acetamide

Structural Differences :

- The carboximidamide group is attached via an acetamide linker rather than directly to the indole ring .

- Synthesis : Prepared via alkylation of indole with ethyl bromoacetate, followed by guanidine coupling .

- Key Data :

- The acetamide spacer may reduce steric hindrance, improving accessibility for enzyme active sites compared to direct ring attachment.

Substituted Carboxamides: N-(3-(1H-Imidazol-1-yl)Propyl)-1H-Indole-2-Carboxamides

Structural Differences :

- The carboxamide nitrogen is substituted with a 3-imidazolylpropyl group instead of a hydroxy group .

- Example : Compound 4a (C17H20N4O) has a TPSA of 74.4 Ų, similar to the hydroxy analog, but with increased lipophilicity (logP ~1.5) .

Implications : - Bulky substituents may enhance selectivity for specific targets (e.g., heme oxygenase-1) but reduce passive diffusion across membranes .

Comparative Data Table

*Estimated based on positional isomer data .

Research Implications and Gaps

- Synthesis : The target compound may be synthesized using methods analogous to (e.g., coupling hydroxyguanidine with indole-2-carboxylic acid derivatives).

- Physicochemical Optimization : Positional isomerism (2- vs. 4-) and salt forms (e.g., hydrochloride ) warrant further exploration to balance solubility and bioavailability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.